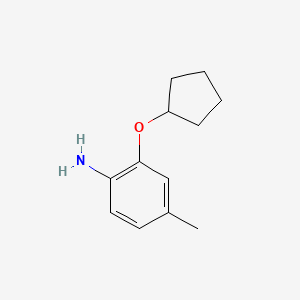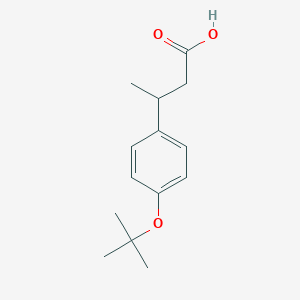
5-Nitro-2,3-dihidro-1-benzofurano
Descripción general
Descripción
5-Nitro-2,3-dihydro-1-benzofuran is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Nitro-2,3-dihydro-1-benzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-2,3-dihydro-1-benzofuran including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Anticancerígena
5-Nitro-2,3-dihidro-1-benzofurano: los derivados han mostrado resultados prometedores en la investigación anticancerígena. Los estudios han demostrado que ciertos benzofuranos sustituidos exhiben efectos significativos de inhibición del crecimiento celular en varias líneas celulares cancerosas, incluyendo leucemia, cáncer de pulmón de células no pequeñas, cáncer de colon, cáncer del SNC, melanoma y cáncer de ovario . Estos compuestos se están explorando por su potencial como agentes de terapia dirigida con efectos secundarios mínimos.
Agentes Antimicrobianos
La flexibilidad estructural del benzofurano permite la adición de varios sustituyentes, que pueden mejorar la actividad antimicrobiana. Específicamente, el grupo nitro en This compound se ha asociado con potentes propiedades antibacterianas, lo que lo convierte en un andamiaje valioso para el desarrollo de nuevos agentes antimicrobianos .
Desarrollo de Fármacos Farmacéuticos
Los derivados del benzofurano están ampliamente distribuidos en productos naturales y tienen una amplia gama de actividades biológicas y farmacológicas. Como tal, This compound y sus derivados se consideran compuestos líderes potenciales en el desarrollo de fármacos terapéuticos para enfermedades como la hepatitis C .
Ciencia de Materiales
En la ciencia de los materiales, los derivados del benzofurano se utilizan como intermediarios en la síntesis de compuestos policíclicos complejos. El grupo nitro en This compound puede sufrir diversas reacciones químicas, contribuyendo a la construcción de materiales avanzados con las propiedades deseadas .
Química Analítica
This compound: juega un papel en la química analítica como reactivo o intermedio en rutas sintéticas. Sus derivados pueden utilizarse para desarrollar métodos analíticos para la detección y cuantificación de sustancias biológicas y químicas .
Investigación Bioquímica
En la investigación bioquímica, el estudio de los derivados del benzofurano como This compound ayuda a comprender la interacción entre las moléculas pequeñas y los sistemas biológicos. Este conocimiento es crucial para el diseño de fármacos y el descubrimiento de las vías bioquímicas involucradas en la progresión de las enfermedades .
Mecanismo De Acción
Target of Action
Benzofuran compounds, including 5-Nitro-2,3-dihydro-1-benzofuran, are known to have a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of these compounds are often the proteins or enzymes involved in these biological processes.
Mode of Action
Benzofuran derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects on different types of cancer cells .
Biochemical Pathways
These could include pathways related to cell growth, oxidative stress, and viral replication .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds .
Result of Action
The result of the action of 5-Nitro-2,3-dihydro-1-benzofuran is likely to be dependent on its mode of action and the specific biological targets it interacts with. As mentioned, some benzofuran derivatives have shown significant cell growth inhibitory effects, suggesting potential anti-cancer activity .
Action Environment
The action, efficacy, and stability of 5-Nitro-2,3-dihydro-1-benzofuran can be influenced by various environmental factors. For instance, it should be stored in a cool, dry, well-ventilated place away from fire sources and oxidants for safety and stability . Furthermore, the compound’s interaction with its biological targets can be affected by factors such as pH, temperature, and the presence of other molecules in the environment.
Análisis Bioquímico
Biochemical Properties
5-Nitro-2,3-dihydro-1-benzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. The compound also interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of 5-Nitro-2,3-dihydro-1-benzofuran on different cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5-Nitro-2,3-dihydro-1-benzofuran can induce apoptosis by activating specific signaling pathways and altering the expression of genes involved in cell survival and death .
Molecular Mechanism
At the molecular level, 5-Nitro-2,3-dihydro-1-benzofuran exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. The compound’s nitro group is particularly important for its activity, as it can undergo reduction to form reactive intermediates that interact with cellular components, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Nitro-2,3-dihydro-1-benzofuran change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-Nitro-2,3-dihydro-1-benzofuran remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Nitro-2,3-dihydro-1-benzofuran vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
5-Nitro-2,3-dihydro-1-benzofuran is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and influence metabolic flux. The compound can affect metabolite levels, leading to changes in cellular metabolism. For example, it has been shown to inhibit enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress and promoting cellular health .
Transport and Distribution
The transport and distribution of 5-Nitro-2,3-dihydro-1-benzofuran within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions influence the compound’s accumulation and distribution, affecting its overall activity and function .
Subcellular Localization
5-Nitro-2,3-dihydro-1-benzofuran exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with cellular components and its overall biological activity .
Propiedades
IUPAC Name |
5-nitro-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPKKUFDAHEIOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618378 | |
| Record name | 5-Nitro-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17403-47-3 | |
| Record name | 5-Nitro-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitro-2,3-dihydro-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)



